2-Amino-N-cyclohexylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Heterocyclic Compounds

“2-Amino-N-cyclohexylpropanamide” can be used in the synthesis of heterocyclic compounds . These compounds are essential in various pharmaceutical compounds and have wide applications . They are used to construct various structures to achieve desired functions .

Production of 2-Amino-4H-Chromene Derivatives

This compound can be used in the one-pot synthesis of 2-amino-4H-chromene derivatives . These derivatives have activities such as anti-HIV, anti-tumor, antimicrobial, anti-inflammatory, antifungal, and anti-allergenic .

Use in Pharmaceutical Industry

The compound is used in the pharmaceutical industry due to its presence in nature and provision of appropriate biological activity . It is used in the production of pharmaceuticals that are becoming more and more important .

Use in Biodegradable Agrochemicals

“2-Amino-N-cyclohexylpropanamide” is used in the production of biodegradable agrochemicals . These agrochemicals are environmentally friendly and help in sustainable agriculture .

Use in Pigments and Cosmetics Industries

This compound is used in the pigments and cosmetics industries . It is used in the production of various pigments and cosmetics products .

Versatile Compound for Diverse Applications

“2-Amino-N-cyclohexylpropanamide” is a versatile compound with diverse applications .

作用機序

Target of Action

The primary targets of 2-Amino-N-cyclohexylpropanamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

2-Amino-N-cyclohexylpropanamide interacts with its targets by inhibiting their activity . The compound shows inhibitory activity against Bcr-Abl and HDAC1 . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by 2-Amino-N-cyclohexylpropanamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the death of cancer cells . On the other hand, HDACs are involved in the regulation of gene expression by modifying the structure of chromatin . Their inhibition can lead to changes in gene expression patterns, which can also result in the death of cancer cells .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effectiveness as a drug .

Result of Action

The result of 2-Amino-N-cyclohexylpropanamide’s action is the inhibition of Bcr-Abl and HDAC, leading to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as an anticancer therapeutic .

特性

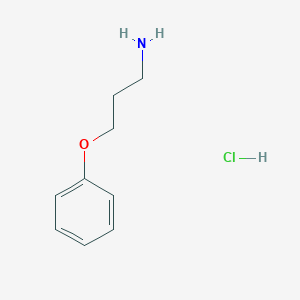

IUPAC Name |

2-amino-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBMXQCKDZECDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclohexylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。